Cas no 934171-99-0 (3,3,3-Trifluoropropanehydrazide)

3,3,3-Trifluoropropanehydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3,3,3-trifluoropropanehydrazide
- 3,3,3-Trifluoro-propionic acid hydrazide
- SIBFPPHRYSRRKB-UHFFFAOYSA-N
- NE56777
- BB 0240986
- SCHEMBL2038041
- AKOS000139832
- DB-330861
- 934171-99-0
- F74598
- CS-0250288
- EN300-50335
- 3,3,3-Trifluoropropanehydrazide
-
- Inchi: 1S/C3H5F3N2O/c4-3(5,6)1-2(9)8-7/h1,7H2,(H,8,9)
- InChI Key: SIBFPPHRYSRRKB-UHFFFAOYSA-N
- SMILES: FC(CC(NN)=O)(F)F
Computed Properties
- Exact Mass: 142.03539727g/mol
- Monoisotopic Mass: 142.03539727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: -0.2
3,3,3-Trifluoropropanehydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320958-2.5g |
3,3,3-Trifluoropropanehydrazide |
934171-99-0 | 95% | 2.5g |
¥28126 | 2023-04-12 | |
Ambeed | A1110956-250mg |
3,3,3-Trifluoropropanehydrazide |
934171-99-0 | 95% | 250mg |
$144.0 | 2025-02-25 | |
Enamine | EN300-50335-10.0g |
3,3,3-trifluoropropanehydrazide |
934171-99-0 | 95% | 10.0g |
$2638.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320958-100mg |
3,3,3-Trifluoropropanehydrazide |
934171-99-0 | 95% | 100mg |
¥684.00 | 2024-04-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-347308A-1g |
3,3,3-trifluoropropanehydrazide, |
934171-99-0 | 1g |
¥4392.00 | 2023-09-05 | ||
Enamine | EN300-50335-1.0g |
3,3,3-trifluoropropanehydrazide |
934171-99-0 | 95% | 1.0g |
$614.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320958-50mg |
3,3,3-Trifluoropropanehydrazide |
934171-99-0 | 95% | 50mg |
¥2911 | 2023-04-12 | |
Enamine | EN300-50335-2.5g |
3,3,3-trifluoropropanehydrazide |
934171-99-0 | 95% | 2.5g |
$1202.0 | 2023-02-10 | |
Enamine | EN300-50335-0.05g |
3,3,3-trifluoropropanehydrazide |
934171-99-0 | 95% | 0.05g |
$135.0 | 2023-02-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-347308-250 mg |
3,3,3-trifluoropropanehydrazide, |
934171-99-0 | 250MG |
¥2,166.00 | 2023-07-11 |
3,3,3-Trifluoropropanehydrazide Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 3,3,3-Trifluoropropanehydrazide
Recent Advances in the Study of 3,3,3-Trifluoropropanehydrazide (CAS: 934171-99-0) in Chemical Biology and Pharmaceutical Research
3,3,3-Trifluoropropanehydrazide (CAS: 934171-99-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. Recent studies have explored its utility as a versatile building block in the synthesis of fluorinated compounds, which are increasingly important in the development of bioactive molecules. This research brief consolidates the latest findings on this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 3,3,3-Trifluoropropanehydrazide has been optimized in recent studies to improve yield and purity, addressing previous challenges in its preparation. Researchers have employed advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance efficiency. The compound's hydrazide moiety, combined with its trifluoromethyl group, offers unique reactivity, making it a valuable intermediate in the construction of heterocyclic frameworks commonly found in pharmaceuticals.
In terms of biological activity, preliminary investigations have demonstrated that derivatives of 3,3,3-Trifluoropropanehydrazide exhibit promising inhibitory effects against specific enzyme targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its efficacy as a precursor in the development of protease inhibitors, with potential applications in antiviral therapies. The trifluoromethyl group's electron-withdrawing properties appear to enhance binding affinity to certain biological targets, a finding that has spurred further structure-activity relationship studies.
Pharmacokinetic studies of 3,3,3-Trifluoropropanehydrazide derivatives have also gained attention, particularly regarding their metabolic stability and membrane permeability. The incorporation of fluorine atoms has been shown to improve these properties compared to non-fluorinated analogs, suggesting advantages for drug development. However, researchers note the need for further optimization to address potential toxicity concerns associated with high fluorination levels.
The compound's applications extend beyond small molecule drugs, with recent explorations in radiopharmaceuticals and PET tracer development. The presence of fluorine atoms makes 3,3,3-Trifluoropropanehydrazide particularly suitable for 18F-labeling strategies, opening possibilities for diagnostic imaging agents. Several research groups are currently investigating its use in oncology imaging probes, with promising preliminary results in animal models.
Looking forward, the research community anticipates expanded applications of 3,3,3-Trifluoropropanehydrazide in fragment-based drug discovery and covalent inhibitor design. Its dual functionality as both a nucleophile and electrophile, coupled with the steric and electronic effects of the trifluoromethyl group, provides unique opportunities for innovative drug design strategies. Ongoing studies are expected to further elucidate its full potential in addressing unmet medical needs across various therapeutic areas.
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